2,3-Dichloro-4-methoxyphenol
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Overview
Description
2,3-Dichloro-4-methoxyphenol is a chemical compound with the molecular formula C7H6Cl2O2 . It has an average mass of 193.027 Da and a monoisotopic mass of 191.974487 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of two chlorine atoms, one methoxy group, and one hydroxyl group attached to a benzene ring .
Scientific Research Applications
1. Chemical Interactions and Thermodynamics
Methoxyphenols, including derivatives like 2,3-Dichloro-4-methoxyphenol, are significant due to their role in forming strong inter- and intramolecular hydrogen bonds in condensed matter. These compounds are pivotal in understanding thermochemical properties and interactions in various solvents, as explored in studies on thermodynamic properties and vapor pressure of methoxyphenols (Varfolomeev et al., 2010).
2. Atmospheric Chemistry
In atmospheric chemistry, derivatives of methoxyphenol, such as this compound, are analyzed for their reaction rates with hydroxyl radicals. This research is crucial for understanding the atmospheric reactivity and degradation processes of these compounds, providing insights into environmental impacts and potential applications (Coeur-Tourneur et al., 2010).
3. Organic Synthesis and Complex Formation
Research into the reactions of methoxyphenol derivatives leads to the synthesis of novel organic compounds. For instance, the synthesis and characterization of complex organic structures utilizing methoxyphenol derivatives demonstrate the versatility of these compounds in organic chemistry and material science applications (Mansel et al., 1997).
4. Environmental and Water Chemistry
In environmental chemistry, studies on the degradation of methoxyphenols, such as this compound, are vital. These studies focus on understanding the breakdown of these compounds in various environmental settings, including water systems, and the formation of by-products, which is crucial for assessing environmental impacts and developing remediation strategies (Saka et al., 2019).
Safety and Hazards
Future Directions
Phenol derivatives, including 2,3-Dichloro-4-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research may focus on developing innovative synthetic methods for these compounds .
Mechanism of Action
Target of Action
Phenolic compounds like this often interact with proteins, enzymes, or cellular structures, altering their function or integrity .
Mode of Action
Phenolic compounds typically exert their effects through interactions with biological macromolecules, often leading to alterations in their structure or function .
Biochemical Pathways
Phenolic compounds can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic profile of a compound can significantly impact its bioavailability and overall effect .
Result of Action
The outcomes would depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how 2,3-Dichloro-4-methoxyphenol interacts with its targets .
Properties
IUPAC Name |
2,3-dichloro-4-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIISWCJUGKFBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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